![molecular formula C12H21IO B13076678 2-Ethoxy-2-(iodomethyl)-3,3-dimethylbicyclo[2.2.1]heptane](/img/structure/B13076678.png)
2-Ethoxy-2-(iodomethyl)-3,3-dimethylbicyclo[2.2.1]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxy-2-(iodomethyl)-3,3-dimethylbicyclo[221]heptane is a bicyclic compound characterized by its unique structure, which includes an ethoxy group, an iodomethyl group, and two methyl groups attached to a bicyclo[221]heptane framework
Méthodes De Préparation
The synthesis of 2-Ethoxy-2-(iodomethyl)-3,3-dimethylbicyclo[2.2.1]heptane typically involves multiple steps. One common method includes the iodoetherification of a precursor compound using N-iodosuccinimide (NIS) in acetonitrile . This reaction introduces the iodomethyl group into the bicyclic framework. Further steps may involve the epimerization of the exo-alcohol to its endo-epimer through oxidation and subsequent reduction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Analyse Des Réactions Chimiques
2-Ethoxy-2-(iodomethyl)-3,3-dimethylbicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or alcohols, and reduction reactions to modify its functional groups.
Ring-Opening Reactions: The bicyclic structure can be opened under specific conditions, leading to different linear or cyclic products.
Common reagents used in these reactions include N-iodosuccinimide for iodination, Jones’ reagent for oxidation, and sodium borohydride for reduction .
Applications De Recherche Scientifique
2-Ethoxy-2-(iodomethyl)-3,3-dimethylbicyclo[2.2.1]heptane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: Its unique structure makes it a candidate for drug discovery and development, especially in fragment-based drug design.
Material Science: The compound’s reactivity and stability make it useful in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Ethoxy-2-(iodomethyl)-3,3-dimethylbicyclo[2.2.1]heptane depends on its application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In medicinal chemistry, its mechanism would involve interactions with biological targets, potentially inhibiting or modulating specific enzymes or receptors .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-Ethoxy-2-(iodomethyl)-3,3-dimethylbicyclo[2.2.1]heptane include other bicyclo[2.2.1]heptane derivatives such as:
7-Oxabicyclo[2.2.1]heptane: Known for its use in organic synthesis and as a scaffold in drug design.
2,7-Diazabicyclo[2.2.1]heptane: Utilized in asymmetric synthesis and organocatalysis.
Cantharidin and Analogues: These compounds have biological activity and are used in medicinal chemistry.
The uniqueness of 2-Ethoxy-2-(iodomethyl)-3,3-dimethylbicyclo[22
Propriétés
Formule moléculaire |
C12H21IO |
|---|---|
Poids moléculaire |
308.20 g/mol |
Nom IUPAC |
2-ethoxy-2-(iodomethyl)-3,3-dimethylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C12H21IO/c1-4-14-12(8-13)10-6-5-9(7-10)11(12,2)3/h9-10H,4-8H2,1-3H3 |
Clé InChI |
UVCBWLLZHQLAAD-UHFFFAOYSA-N |
SMILES canonique |
CCOC1(C2CCC(C2)C1(C)C)CI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(S)-1-((2S,4R)-4-benzyl-2-hydroxy-5-(((1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino)-5-oxopentyl)-N-(tert-butyl)-4-(furo[2,3-b]pyridin-5-ylmethyl)piperazine-2-carboxamide](/img/structure/B13076600.png)
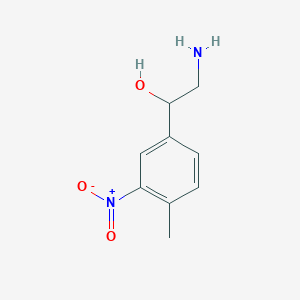

![5-Amino-1-[(propan-2-yloxy)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13076615.png)
![(2S,5R,6R)-6-[[2-(2-carboxyphenyl)benzoyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;N,N-diethylethanamine](/img/structure/B13076623.png)

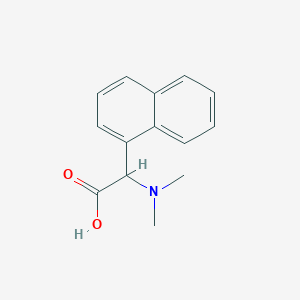
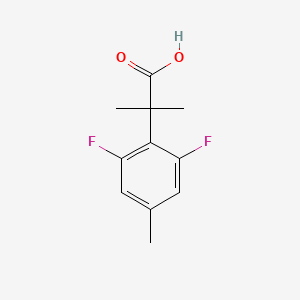
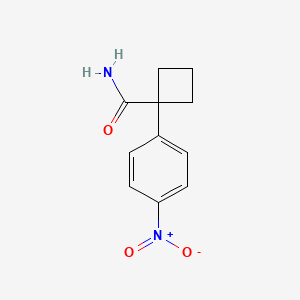
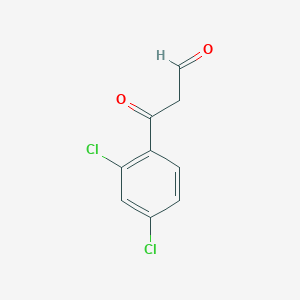
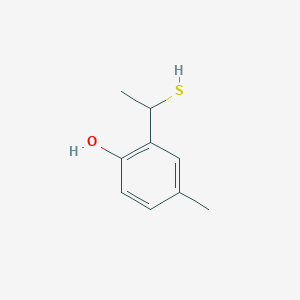
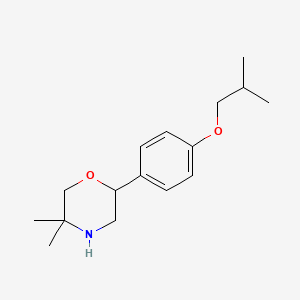
![3-(Di([1,1'-biphenyl]-4-yl)methyl)benzaldehyde](/img/structure/B13076707.png)
